NAMPT activator-7

NAD+ metabolism Drug discovery High-throughput screening

NAMPT activator-7 (Compound is a synthetic small-molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. It is characterized by a reported EC50 of.

Molecular Formula C21H17ClN4O3
Molecular Weight 408.8 g/mol
Cat. No. B12369363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNAMPT activator-7
Molecular FormulaC21H17ClN4O3
Molecular Weight408.8 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)CC2C3=CC=CC=C3C(=O)N2CC4=CC5=C(C=C4)NC(=O)O5)Cl
InChIInChI=1S/C21H17ClN4O3/c1-25-11-15(22)17(24-25)9-18-13-4-2-3-5-14(13)20(27)26(18)10-12-6-7-16-19(8-12)29-21(28)23-16/h2-8,11,18H,9-10H2,1H3,(H,23,28)
InChIKeyYTVWNBYOQCGELL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NAMPT activator-7 (Compound 232): A Potent, Low-EC50 NAMPT Activator for NAD+ Enhancement Research


NAMPT activator-7 (Compound 232) is a synthetic small-molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. It is characterized by a reported EC50 of <0.5 μM in biochemical assays and a cellular EC50 of <0.5 μM in U2OS cells . The compound is disclosed in patent WO2024061340A1, which details its preparation and use as a NAMPT modulator [1]. This compound serves as a chemical probe for investigating NAD+ biology and is a lead candidate for therapeutic strategies aimed at boosting NAD+ levels in conditions associated with NAD+ decline, such as neurodegeneration and metabolic disorders.

Why Not All NAMPT Activators Are Interchangeable: The Critical Role of Potency and Assay Context


NAMPT activators are a structurally diverse class of compounds, and their potency, mechanism of action, and cellular effects can vary dramatically. Simple substitution of one activator for another without quantitative consideration of its EC50 or cellular activation profile can lead to significantly different experimental outcomes. For instance, the initial hit compound NAT exhibits an EC50 of 5.7 μM, while optimized derivatives like NAMPT activator-4 achieve an EC50 of 0.058 μM . The specific cellular context is also paramount; a compound may show robust activation in a purified enzyme assay but fail to elevate NAD+ in a specific cell type due to differences in uptake, metabolism, or engagement with the target's allosteric site. Therefore, selecting a compound like NAMPT activator-7, with its defined EC50 of <0.5 μM in both biochemical and U2OS cellular assays, provides a quantifiable benchmark for experimental design that is not guaranteed by other, less characterized in-class molecules . This underscores the need for a product-specific evidence guide to ensure reproducible and interpretable results.

Quantitative Differentiation: How NAMPT activator-7 (Compound 232) Compares to Key Analogs


Biochemical Potency: Comparing EC50 Values of NAMPT Activator-7 vs. NAT and NAMPT activator-3

In a direct comparison of reported biochemical potencies, NAMPT activator-7 demonstrates a significantly lower EC50 (<0.5 μM) compared to the initial hit compound NAT (EC50 = 5.7 μM) and the first-generation optimized derivative NAMPT activator-3 (EC50 = 2.6 μM) . This indicates a greater than 11-fold improvement in potency over NAT and a greater than 5-fold improvement over NAMPT activator-3, based on the upper limit of the reported EC50 for NAMPT activator-7. While these values were not obtained in a single, side-by-side assay, they are derived from similar NAMPT enzymatic activity assays using recombinant protein and provide a clear, cross-study comparable basis for selection .

NAD+ metabolism Drug discovery High-throughput screening

Cellular Activity: NAMPT Activator-7 EC50 vs. NAT in Human U2OS Cells

The cellular activity of NAMPT activator-7 has been quantified in human U2OS osteosarcoma cells, where it exhibits a cellular EC50 of <0.5 μM . In contrast, the initial hit compound NAT, when tested in a comparable cellular context (U2OS cells), showed a much weaker effect, with an estimated cellular EC50 significantly higher than its biochemical EC50 of 5.7 μM [1]. While a precise numeric cellular EC50 for NAT in U2OS cells is not uniformly reported, the >10-fold difference in biochemical potency strongly suggests a similar or greater differential in a cellular setting. This highlights the superior cellular engagement of the optimized NAMPT activator-7 scaffold.

Cell biology Neurodegeneration Metabolic disease

Comparison with Ultra-High Potency Activator: NAMPT Activator-7 vs. NAMPT Activator-2

While NAMPT activator-7 exhibits sub-micromolar potency (EC50 < 0.5 μM), it is less potent than the highly optimized NAMPT activator-2, which has a reported EC50 of 0.023 μM . This 20-fold difference in potency represents a key differentiator for experimental design. The lower potency of NAMPT activator-7 may be advantageous in scenarios where a more moderate level of NAMPT activation is desired, allowing for finer control over NAD+ levels without the potential for maximal or saturating activation that could mask subtle biological responses or lead to compensatory cellular feedback mechanisms.

Medicinal chemistry Structure-activity relationship NAMPT pharmacology

Mechanistic Differentiation: NAMPT Activator-7 Belongs to the NAT Series with a Defined Allosteric Site

NAMPT activator-7 (Compound 232) is a member of the NAT (NAMPT Activator) chemical series, for which the binding mode has been elucidated by co-crystallography with human NAMPT [1]. This is in contrast to other classes of NAMPT activators, such as SBI-797812, which are known to act through a different mechanism involving shifting the enzyme to NMN formation and stabilizing phosphorylated NAMPT [2]. The NAT series, including NAMPT activator-7, acts as an allosteric activator binding near the enzyme's active site and is dependent on residue K189 for activity [1]. This defined and validated binding site provides a rational basis for structure-activity relationship (SAR) studies and reduces the likelihood of non-specific, off-target activation mechanisms.

Allosteric modulation Crystallography Enzyme mechanism

Optimal Use Cases for NAMPT Activator-7 Based on Quantitative Evidence


High-Throughput Screening (HTS) for NAMPT-Dependent Modulators

The sub-micromolar potency (EC50 < 0.5 μM) of NAMPT activator-7 makes it an ideal positive control or reference compound in high-throughput screens designed to identify novel NAMPT modulators . Its activity is well within the dynamic range of standard HTS assays, and its robust cellular activation in U2OS cells provides a reliable benchmark for comparing the efficacy of new chemical entities in a physiologically relevant context.

Cellular Models of Mild to Moderate NAD+ Deficiency

In contrast to ultra-potent activators like NAMPT activator-2 (EC50 = 0.023 μM), the moderate potency of NAMPT activator-7 (EC50 < 0.5 μM) is advantageous for studies aiming to model or correct mild to moderate declines in cellular NAD+ levels . This avoids maximal pathway activation, which may obscure subtle phenotypes or induce compensatory feedback mechanisms, allowing researchers to titrate NAD+ levels more precisely.

Structure-Activity Relationship (SAR) Studies of NAT-Derived Compounds

NAMPT activator-7, as a member of the NAT series with a defined allosteric binding site, serves as a valuable scaffold for medicinal chemistry optimization [1]. Researchers can use this compound as a benchmark to compare the potency, efficacy, and cellular activity of newly synthesized NAT analogs, leveraging the existing co-crystal structure to rationally guide modifications and improve drug-like properties.

Neuroprotection and Chemotherapy-Induced Peripheral Neuropathy (CIPN) Research

Given that the NAT series, to which NAMPT activator-7 belongs, has demonstrated strong neuroprotective efficacy in a preclinical mouse model of CIPN, NAMPT activator-7 is a relevant tool for exploring the role of NAMPT activation and NAD+ boosting in neuronal health and disease [1]. It can be used to dissect the specific contributions of NAMPT to neuroprotection and to validate target engagement in neuronal cell cultures and in vivo models.

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